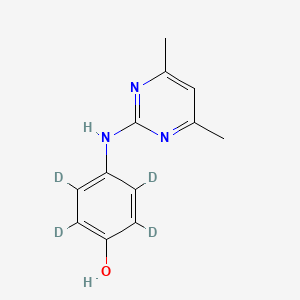

4'-Hydroxy Pyrimethanil-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |

InChI |

InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D |

InChI Key |

NUWWAHKTVOVTNC-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC2=NC(=CC(=N2)C)C)[2H])[2H])O)[2H] |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C |

Origin of Product |

United States |

Foundational & Exploratory

4'-Hydroxy Pyrimethanil-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, metabolic pathways, and analytical methodologies related to 4'-Hydroxy Pyrimethanil-d4. This deuterated metabolite of the fungicide Pyrimethanil is a critical tool in metabolic studies, environmental analysis, and human exposure monitoring.

Core Chemical Properties

This compound is the isotopically labeled form of 4'-Hydroxy Pyrimethanil, a major metabolite of the anilinopyrimidine fungicide Pyrimethanil.[1][2] The incorporation of four deuterium atoms on the phenyl ring provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-(4-Hydroxyanilino-d4)-4,6-dimethylpyrimidine | [1][4] |

| Synonyms | 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4 | [1][4] |

| CAS Number | 1794897-91-8 | [4] |

| Unlabeled CAS Number | 81261-84-9 | [2] |

| Molecular Formula | C₁₂H₉D₄N₃O | [1][5] |

| Molecular Weight | 219.28 g/mol | [1] |

| Appearance | Off-White Solid | |

| Purity | >95% | [4] |

| Storage Temperature | 2-8°C |

Metabolic Pathway of Pyrimethanil

Pyrimethanil is extensively metabolized in various organisms, including mammals, plants, and soil microorganisms.[2][6] The primary metabolic pathway involves the oxidation of the pyrimethanil molecule.[2][7] A major biotransformation is the aromatic oxidation of the phenyl ring to form 4'-Hydroxy Pyrimethanil.[2] This metabolite is then often conjugated with glucuronic acid or sulfate before excretion.[2] In humans, after oral exposure, about 80% of the pyrimethanil dose is recovered as 4'-Hydroxy Pyrimethanil in the urine.[8]

Caption: Metabolic pathway of Pyrimethanil to 4'-Hydroxy Pyrimethanil and subsequent conjugation for excretion.

Experimental Protocols

Synthesis and Deuteration

A general method for introducing deuterium onto an aromatic ring is through electrophilic aromatic substitution using a deuterated acid, such as D₂SO₄.[10] Transition metal-catalyzed hydrogen isotope exchange (HIE) is another effective method for deuterium incorporation.[10]

Proposed Experimental Workflow for Deuteration:

Caption: A generalized workflow for the synthesis and deuteration of 4'-Hydroxy Pyrimethanil.

Analytical Methodology: QuEChERS and LC-MS/MS

The quantitative analysis of this compound, often in complex matrices such as fruits, vegetables, and biological fluids, is typically performed using a combination of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7]

QuEChERS Sample Preparation Protocol (Adapted from a general method for pesticide residues): [11][7]

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).

-

Extraction:

-

Place a 10 g subsample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (with 1% acetic acid).

-

Add an appropriate amount of this compound as an internal standard.

-

Shake vigorously for 1 minute.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for another minute.[11]

-

-

Centrifugation: Centrifuge at ≥ 1,500 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and MgSO₄).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge for 5 minutes.

-

Analysis: The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis:

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 2: Example LC-MS/MS Parameters for Pyrimethanil and Metabolites

| Parameter | Setting |

| LC Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water with formic acid and acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Scheduled Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for 4'-Hydroxy Pyrimethanil and this compound need to be determined. |

| Injection Volume | 5-10 µL |

| Flow Rate | 0.3-0.5 mL/min |

Note: These are general parameters and should be optimized for the specific instrument and application.

References

- 1. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 2. fao.org [fao.org]

- 3. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. anexib.com [anexib.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. gcms.cz [gcms.cz]

Synthesis of Deuterated Pyrimethanil and its Major Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing deuterated pyrimethanil and its primary hydroxylated metabolites. The information contained herein is intended to serve as a detailed resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require stable isotope-labeled internal standards for quantitative analysis. This document outlines two primary synthetic strategies, provides detailed experimental protocols, and presents key quantitative data in a clear, tabular format.

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide. Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. Stable isotope-labeled analogues of pyrimethanil and its metabolites are invaluable tools for in-vitro and in-vivo metabolism studies, as well as for serving as internal standards in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS). This guide focuses on the synthesis of pyrimethanil-d5 and its major metabolite, 4-hydroxypyrimethanil-d4. Deuteration at the phenyl ring minimizes the potential for kinetic isotope effects at sites of metabolic transformation, making these compounds ideal internal standards.

Synthetic Strategies

Two principal synthetic pathways are presented for the preparation of deuterated pyrimethanil and its metabolites:

-

Classical Condensation Route: This well-established method involves the synthesis of a deuterated phenylguanidinium salt followed by its condensation with a 1,3-dicarbonyl compound (acetylacetone) to form the pyrimidine ring.

-

Palladium-Catalyzed Cross-Coupling Route (Buchwald-Hartwig Amination): This modern approach utilizes a palladium catalyst to directly couple a deuterated aniline with a pre-formed pyrimidine ring bearing a suitable leaving group, such as a chlorine atom.

The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities. Both methods are detailed in the experimental protocols section.

Data Presentation

Table 1: Starting Materials and Reagents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |

| Aniline-d5 | 4165-61-1 | C₆D₅NH₂ | 98.16 | Sigma-Aldrich, Cambridge Isotope Laboratories |

| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 | Acros Organics, TCI |

| Deuterium Oxide (D₂O) | 7789-20-0 | D₂O | 20.03 | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Cyanamide | 420-04-2 | CH₂N₂ | 42.04 | Sigma-Aldrich |

| Acetylacetone | 123-54-6 | C₅H₈O₂ | 100.12 | Alfa Aesar |

| 2-Chloro-4,6-dimethylpyrimidine | 108-79-2 | C₆H₇ClN₂ | 142.59 | Combi-Blocks |

| Palladium(II) Acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Strem Chemicals |

| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | 578.62 | Sigma-Aldrich |

| Cesium Carbonate | 534-17-8 | Cs₂CO₃ | 325.82 | Alfa Aesar |

Table 2: Synthesized Deuterated Compounds and Expected Mass Spectrometry Data

| Compound Name | Abbreviation | Molecular Formula | Exact Mass (m/z) [M+H]⁺ |

| 4,6-dimethyl-N-(phenyl-d5)-2-pyrimidinamine | Pyrimethanil-d5 | C₁₂H₈D₅N₃ | 205.15 |

| 4-((4,6-dimethylpyrimidin-2-yl)amino)phenol-2,3,5,6-d4 | 4-Hydroxypyrimethanil-d4 | C₁₂H₉D₄N₃O | 220.14 |

Experimental Protocols

Synthesis of Pyrimethanil-d5

Method 1: Condensation of Phenyl-d5-guanidinium Salt with Acetylacetone

-

Step 1: Synthesis of Phenyl-d5-guanidinium Nitrate

-

In a round-bottom flask, dissolve aniline-d5 (1.0 eq) in ethanol.

-

Add concentrated nitric acid (1.0 eq) dropwise while cooling in an ice bath.

-

To this solution, add an aqueous solution of cyanamide (1.1 eq).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield phenyl-d5-guanidinium nitrate.

-

-

Step 2: Synthesis of 4,6-dimethyl-N-(phenyl-d5)-2-pyrimidinamine (Pyrimethanil-d5)

-

To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, add phenyl-d5-guanidinium nitrate (1.0 eq).

-

Add acetylacetone (1.1 eq) to the mixture.

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, pour the reaction mixture into ice-water and stir.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol/water to afford pure pyrimethanil-d5.

-

Method 2: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 eq).

-

Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and aniline-d5 (1.2 eq).

-

Seal the tube and evacuate and backfill with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 100-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pyrimethanil-d5.

Synthesis of 4-Hydroxypyrimethanil-d4

Method 1: Condensation of (4-Hydroxyphenyl-d4)-guanidinium Salt with Acetylacetone

-

Step 1: Synthesis of 4-Aminophenol-2,3,5,6-d4

-

In a sealed microwave vial, place 4-aminophenol (1.0 g), D₂O (10 mL), and concentrated DCl in D₂O (catalytic amount).

-

Heat the mixture in a microwave reactor at 180 °C for 3-4 hours.

-

Cool the vial, and remove the solvent under reduced pressure.

-

Repeat the process with fresh D₂O and DCl to ensure high isotopic incorporation.

-

After the final cycle, remove the solvent to yield 4-aminophenol-2,3,5,6-d4.

-

-

Step 2: Synthesis of (4-Hydroxyphenyl-d4)-guanidinium Nitrate

-

Follow the procedure for the synthesis of phenyl-d5-guanidinium nitrate, substituting 4-aminophenol-d4 for aniline-d5.

-

-

Step 3: Synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)phenol-d4 (4-Hydroxypyrimethanil-d4)

-

Follow the procedure for the synthesis of pyrimethanil-d5, substituting (4-hydroxyphenyl-d4)-guanidinium nitrate for phenyl-d5-guanidinium nitrate. The phenolic hydroxyl group may require protection (e.g., as a silyl ether) prior to the condensation and subsequent deprotection.

-

Method 2: Buchwald-Hartwig Amination

-

Follow the procedure for the Buchwald-Hartwig amination of pyrimethanil-d5, substituting 4-aminophenol-d4 for aniline-d5.

-

The phenolic hydroxyl group may interfere with the reaction; therefore, protection with a suitable protecting group (e.g., TBDMS or MOM) may be necessary prior to the coupling reaction.

-

Following the purification of the coupled product, a deprotection step (e.g., TBAF for TBDMS, or acidic workup for MOM) would be required to yield 4-hydroxypyrimethanil-d4.

Mandatory Visualization

Caption: Condensation synthesis pathway for Pyrimethanil-d5.

Caption: Buchwald-Hartwig amination pathway for Pyrimethanil-d5.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This guide provides detailed synthetic procedures for the preparation of deuterated pyrimethanil and its major metabolite, 4-hydroxypyrimethanil. The presented methods, including a classical condensation route and a modern palladium-catalyzed cross-coupling reaction, offer flexibility for researchers. The availability of these stable isotope-labeled standards is essential for accurate and reliable quantification in metabolism, pharmacokinetic, and environmental fate studies. It is recommended that all synthesized compounds be thoroughly characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their identity, purity, and isotopic enrichment.

In-Depth Technical Guide: 4'-Hydroxy Pyrimethanil-d4 (CAS: 1794897-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxy Pyrimethanil-d4 (CAS Number: 1794897-91-8), a deuterated analog of a primary metabolite of the fungicide Pyrimethanil. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled internal standards for quantitative analysis. This guide covers the physicochemical properties, the metabolic pathway of the parent compound, and the application of this compound as an internal standard in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols and visualizations are provided to facilitate its practical application in a laboratory setting.

Introduction

This compound is the deuterium-labeled form of 4'-Hydroxy Pyrimethanil, a major metabolite of the anilinopyrimidine fungicide, Pyrimethanil.[1] Pyrimethanil is widely used to control a variety of fungal pathogens on fruits, vegetables, and ornamentals.[2] Its mechanism of action involves the inhibition of fungal enzyme secretion, which is necessary for the infection process.[3][4] The study of its metabolism and the accurate quantification of its residues and metabolites in various matrices are crucial for environmental monitoring, food safety assessment, and toxicological studies.

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to co-elute during chromatographic separation and experience similar ionization effects. This minimizes variations in sample preparation and instrumental analysis, leading to highly accurate and precise quantification.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information is critical for the preparation of standards, understanding its behavior in analytical systems, and ensuring proper storage and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1794897-91-8 | [1] |

| Molecular Formula | C₁₂H₉D₄N₃O | [1][5] |

| Molecular Weight | 219.28 g/mol | [1][5] |

| Appearance | Off-White Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

| Shipping Conditions | Ambient | [1] |

Metabolism of Pyrimethanil

The parent compound, Pyrimethanil, undergoes extensive metabolism in biological systems.[4] One of the primary metabolic pathways is the aromatic hydroxylation of the phenyl ring, leading to the formation of 4'-Hydroxy Pyrimethanil.[6] This metabolite is then often conjugated with glucuronic acid or sulfate before excretion.[6] Understanding this pathway is essential for identifying the correct analytes for residue analysis and for interpreting toxicological data.

Metabolic pathway of Pyrimethanil to 4'-Hydroxy Pyrimethanil.

Role as a Deuterated Internal Standard

This compound serves as an ideal internal standard for the quantification of 4'-Hydroxy Pyrimethanil in complex matrices such as urine, soil, and food products. Its four deuterium atoms provide a distinct mass shift from the non-labeled analyte, allowing for simultaneous detection and quantification by mass spectrometry without isotopic interference.

The workflow for using a deuterated internal standard in a typical quantitative LC-MS/MS analysis is outlined below.

Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of 4'-Hydroxy Pyrimethanil in Urine

The following is a representative, detailed experimental protocol for the analysis of 4'-Hydroxy Pyrimethanil in human urine using this compound as an internal standard. This protocol is based on established methods for the analysis of pesticide metabolites in biological fluids.[7][8]

5.1. Materials and Reagents

-

4'-Hydroxy Pyrimethanil analytical standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human urine (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

5.2. Sample Preparation

-

Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

-

Spiking: To a 1 mL aliquot of the urine supernatant, add a known concentration of this compound internal standard solution.

-

Hydrolysis (Optional): For the analysis of total 4'-Hydroxy Pyrimethanil (free and conjugated), enzymatic hydrolysis using β-glucuronidase/sulfatase may be required. Incubate the samples according to the enzyme manufacturer's instructions.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

5.3. LC-MS/MS Analysis

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of analyte from matrix interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte-specific precursor and product ions (to be determined by infusion of individual standards) |

| Example: 4'-Hydroxy Pyrimethanil: [M+H]⁺ → fragment 1, fragment 2 | |

| Example: this compound: [M+H]⁺ → fragment 1, fragment 2 |

5.4. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of the 4'-Hydroxy Pyrimethanil standard to the this compound internal standard against the concentration of the standard.

-

Calculate the concentration of 4'-Hydroxy Pyrimethanil in the unknown samples using the regression equation from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the major Pyrimethanil metabolite, 4'-Hydroxy Pyrimethanil. Its use as an internal standard in LC-MS/MS methods overcomes the challenges associated with matrix effects and variability in sample preparation, ensuring high-quality data for research, regulatory, and safety assessment purposes. The information and protocols provided in this technical guide are intended to support the effective implementation of this analytical standard in a laboratory setting.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Pyrimethanil | C12H13N3 | CID 91650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. fao.org [fao.org]

- 7. Pyrimethanil and chlorpyrifos air concentrations and pregnant women’s urinary metabolites in the Infants’ Environmental Health Study (ISA), Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pesticides and their metabolites in human urine: development of multi-analyte method by LC-MS/MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4'-Hydroxy Pyrimethanil-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and analysis of 4'-Hydroxy Pyrimethanil-d4, a deuterated metabolite of the fungicide Pyrimethanil. This document is intended for researchers and professionals in the fields of analytical chemistry, drug metabolism, and toxicology.

Core Structure and Properties

This compound is the deuterated analog of 4'-Hydroxy Pyrimethanil, a primary metabolite of the anilinopyrimidine fungicide Pyrimethanil. The deuterium labeling is on the phenyl ring, which serves as a valuable tool in metabolic studies, particularly in mass spectrometry-based quantification, by providing a distinct mass shift from the unlabeled endogenous compound.

Chemical Structure:

-

IUPAC Name: 4-((4,6-dimethylpyrimidin-2-yl)amino)phen-2,3,5,6-d4-ol

-

Synonyms: 2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4, 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4[1][2]

-

Chemical Formula: C₁₂H₉D₄N₃O[1]

-

CAS Number: 1794897-91-8[3]

The structure consists of a 4,6-dimethylpyrimidine ring linked to a deuterated 4-aminophenol moiety via a secondary amine bridge.

Quantitative Data Summary

A summary of the available physicochemical data for the unlabeled 4'-Hydroxy Pyrimethanil and its parent compound, Pyrimethanil, is presented below. Data for the deuterated analog is limited, but it is expected to have very similar properties to the unlabeled compound, with the primary difference being its molecular weight.

| Property | 4'-Hydroxy Pyrimethanil | Pyrimethanil |

| Molecular Formula | C₁₂H₁₃N₃O | C₁₂H₁₃N₃ |

| Molecular Weight | 215.25 g/mol [4] | 199.25 g/mol [5] |

| Melting Point | Not available | 96.3 °C[6] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | In water: 0.121 g/L at 25 °C. Soluble in acetone, ethyl acetate, methanol, methylene chloride, and toluene.[5] |

| pKa | Not available | Not available |

| LogP | Not available | 2.84 |

Metabolic Pathway

Pyrimethanil is metabolized in vivo primarily through aromatic hydroxylation of the phenyl ring to form 4'-Hydroxy Pyrimethanil. This reaction is catalyzed by the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of a wide range of xenobiotics.[7][8][9] While the specific CYP isozymes responsible for Pyrimethanil metabolism are not definitively identified in the provided search results, CYP1, CYP2, and CYP3 families are the most prominent in drug metabolism.[8]

The metabolic conversion can be depicted as follows:

Caption: Metabolic conversion of Pyrimethanil to 4'-Hydroxy Pyrimethanil.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: the deuteration of a suitable precursor followed by a cross-coupling reaction.

Step 1: Deuteration of 4-Aminophenol

This protocol is adapted from a general method for the deuteration of 4-aminophenol.

-

Materials: 4-aminophenol, Deuterium oxide (D₂O), Hydrochloric acid (HCl).

-

Procedure:

-

In a microwave-safe vessel, combine 4-aminophenol (400 mg) with D₂O (4 mL) and concentrated HCl (50 µL).

-

Seal the vessel and heat the mixture using microwave irradiation at 180 °C.

-

Monitor the reaction progress by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

After approximately 3 hours, evaporate the solvent and replace it with fresh D₂O.

-

Continue the reaction until the desired level of deuteration is achieved.

-

Purify the resulting 4-aminophenol-d4 by recrystallization.

-

Step 2: Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of an amine with an aryl halide.

-

Materials: 4-Aminophenol-d4, 2-Chloro-4,6-dimethylpyrimidine, Palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂), Phosphine ligand (e.g., tBuXPhos), Strong base (e.g., LiHMDS), Anhydrous toluene.

-

Procedure:

-

To an oven-dried Schlenk tube, add 2-chloro-4,6-dimethylpyrimidine (0.5 mmol), the palladium pre-catalyst (1 mol%), and the phosphine ligand (2 mol%).

-

Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene (2 mL) and the deuterated 4-aminophenol (0.6 mmol).

-

Add the strong base (1.2 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is expected to show signals for the methyl protons on the pyrimidine ring (around 2.2-2.5 ppm) and the pyrimidine ring proton (around 6.5-7.0 ppm).

-

The signals for the aromatic protons on the phenol ring will be absent or significantly reduced due to deuteration. The residual proton signals can be used to determine the degree of deuteration.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons on the phenol ring will appear as multiplets with reduced intensity due to C-D coupling.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the quantification of this compound in biological matrices.

-

Sample Preparation (QuEChERS method):

-

Homogenize the sample (e.g., fruit, vegetable, or biological fluid).

-

Extract with acetonitrile containing an internal standard.

-

Add salts (e.g., MgSO₄, NaCl) to induce phase separation.

-

Centrifuge and collect the acetonitrile layer.

-

Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18).

-

Centrifuge and filter the supernatant for LC-MS/MS analysis.

-

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M+H]⁺ for this compound (m/z 220.3).

-

Product Ions: Select at least two characteristic product ions for quantification and confirmation. The exact fragmentation pattern would need to be determined experimentally.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. anexib.com [anexib.com]

- 4. Pyrimethanil-4'-hydroxy | LGC Standards [lgcstandards.com]

- 5. Pyrimethanil | C12H13N3 | CID 91650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Pyrimethanil: A Comprehensive Technical Guide to its Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolism and degradation of the anilinopyrimidine fungicide, pyrimethanil. The information is compiled and synthesized from extensive research to support professionals in understanding its environmental fate and biological transformations. This document details metabolic pathways in various organisms and degradation processes in different environmental compartments, supported by quantitative data, experimental protocols, and pathway visualizations.

Metabolism of Pyrimethanil

Pyrimethanil undergoes extensive metabolism in animals, while in plants, the parent compound constitutes the major portion of the residue.[1] The metabolic pathways primarily involve oxidation and conjugation reactions.

Animal Metabolism

In animals such as rats, mice, dogs, and lactating cows, systemically absorbed pyrimethanil is extensively metabolized and rapidly excreted, with no significant bioaccumulation observed.[1][2] The primary metabolic reactions are aromatic oxidation (hydroxylation) of the phenyl and/or pyrimidine rings, followed by conjugation with glucuronic acid and sulfate.[1] A minor pathway involves the oxidation of a methyl group on the pyrimidine ring to form an alcohol.[1]

In lactating cows, pyrimethanil is extensively metabolized, with no parent compound found in milk, kidney, or liver.[1] The major metabolites identified are 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine in the kidney and 2-anilino-4,6-dimethylpyrimidin-5-ol in milk.[1]

Table 1: Major Metabolites of Pyrimethanil in Animals

| Metabolite | Animal Species | Tissue/Matrix | Reference |

| 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine | Cow, Rat | Kidney, Urine, Faeces | [1][3] |

| 2-anilino-4,6-dimethylpyrimidin-5-ol | Cow | Milk | [1] |

| 2-(4-hydroxyanilino)-4-hydroxymethyl-6-methylpyrimidine | Cow | Kidney | [1] |

| Phenolic derivatives (conjugated with glucuronic acid and sulfate) | Rat, Mouse, Dog | Urine, Faeces | [1] |

Plant Metabolism

In contrast to animals, pyrimethanil metabolism in plants is limited.[1] Studies on various crops, including apples, grapes, carrots, tomatoes, lettuce, and strawberries, have shown that the parent pyrimethanil is the major component of the residue.[1][2] The primary metabolic pathway involves the hydroxylation of the methyl groups on the pyrimidine ring, followed by conjugation with sugars.[2] The metabolic profiles are similar across different plant species, and there is no evidence of cleavage at the aniline-pyrimidine linkage.[1]

Table 2: Major Metabolites of Pyrimethanil in Plants

| Metabolite | Plant Species | Reference |

| Hydroxylated pyrimethanil derivatives (conjugated with sugars) | Apples, Grapes | [2] |

Environmental Degradation of Pyrimethanil

Pyrimethanil's degradation in the environment is influenced by abiotic and biotic factors, including light, oxygen, and microbial activity.

Soil Degradation

Pyrimethanil degrades slowly in soil under aerobic conditions.[1] The degradation process is significantly influenced by microbial activity, oxygen, and light, with the order of importance being oxygen > microbial activity > light.[4][5][6][7][8] The degradation in soil is considered to be mainly a biotic process.[4][5][6][7]

Under aerobic conditions, a major degradation pathway involves the cleavage of the aniline linkage, leading to the formation of 2-amino-4,6-dimethylpyrimidine, which can be further hydrolyzed to 2-hydroxy-4,6-dimethylpyrimidine and subsequently to aliphatic ketones, ammonia, and CO2.[2] Other identified degradation products in soil include benzoic acid and cis,cis-muconic acid, suggesting a ring-opening pathway.[4][6][7][8]

Table 3: Degradation Products of Pyrimethanil in Soil

| Degradation Product | Condition | Reference |

| 2-amino-4,6-dimethylpyrimidine | Aerobic | [2] |

| 2-hydroxy-4,6-dimethylpyrimidine | Aerobic | [2] |

| Benzoic acid | Biotic | [4][6][7][8] |

| cis,cis-muconic acid | Biotic | [4][6][7][8] |

| hydroxyl-4,6-dimethyl-2-pyrimidinamine | Biotic | [4][6][7] |

| N'-ethyl-N-hydroxyformamidine | Biotic | [4][6][7] |

| 4,6-dimethyl-2-piridinamine | Biotic | [4][6][7] |

Table 4: Half-life (DT50) of Pyrimethanil in Soil and Water/Sediment Systems

| System | Condition | Half-life (DT50) | Reference |

| Soil | Aerobic, laboratory | ~80% remaining after 130 days | [1] |

| Soil | Field dissipation | 25-54 days | [2] |

| Water + Sediment | Aerobic, no light | 40-121 days | [2] |

| Water | Photolysis, pH 4, sterile buffer | 1 day | [1] |

| Water | Photolysis, pH 7, sterile buffer | 80 days | [1] |

| Water | Photolysis, pH 7, with humic acids | < 2 days | [1] |

Aqueous Degradation

Pyrimethanil is stable to hydrolysis in water at pH 5, 7, and 9.[1] However, it is susceptible to photolytic degradation. The rate of photolysis is pH-dependent, being significantly faster in acidic conditions.[1][2] The presence of substances like humic acids can accelerate the photolytic degradation.[1] In river water, pyrimethanil has been reported to be resistant to biodegradation.[9]

During photo-Fenton degradation, several transformation products are formed, including chlorinated by-products in the presence of chloride ions.[10]

Experimental Protocols

Animal Metabolism Studies

-

Dosing: In a lactating dairy cow study, [14C]-labeled pyrimethanil was administered orally for seven consecutive days at a dose rate of 10 ppm in the diet.[3]

-

Sample Collection: Urine, faeces, and milk were collected daily. Tissues were collected at sacrifice.[1]

-

Extraction and Analysis: Residues in tissues and milk were extracted and characterized. Metabolites were identified using techniques such as mass spectrometry.[1]

Plant Metabolism Studies

-

Application: [14C]pyrimethanil was applied as a foliar spray to various plants.[1]

-

Extraction: Radioactivity was typically removed with a dichloromethane surface wash.[1]

-

Analysis: The extracts were analyzed to identify and quantify the parent compound and its metabolites.

Soil Degradation Studies

-

Incubation: Soil samples treated with pyrimethanil were incubated under controlled conditions of temperature, moisture, and light.[4] For sterile conditions, soil was sterilized with ethylene oxide.[4]

-

Extraction: Residues were extracted from soil using solvents like acetonitrile/water.[11][12] Soxhlet extraction has been employed.[11][12]

-

Analysis: The concentration of pyrimethanil and its degradation products were determined over time using techniques like HPLC-DAD and LC-MS.[4][6]

Analytical Methods for Residue Determination

-

Plant Commodities: Methods involve extraction with organic solvents (e.g., acetone, methanol), clean-up, and analysis by Gas Chromatography with a Mass Spectrometer detector (GC/MS) or High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV).[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS has also been developed for the simultaneous determination of pyrimethanil and other fungicides in fruits and vegetables.[13]

-

Bovine Commodities: A GC/MS method is available for the determination of pyrimethanil and its metabolites, 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine and 2-anilino-4,6-dimethylpyrimidin-5-ol, in milk and tissues. The metabolites are derivatized (methylated) before analysis.[1]

-

Soil and Water: An analytical method using LC/MS/MS has been developed for the determination of pyrimethanil and its metabolite AE F132593 (2-amino-4,6-dimethylpyrimidine) in soil and water.[12]

Visualizations

Metabolic and Degradation Pathways

Caption: Overview of Pyrimethanil Metabolism and Degradation Pathways.

Experimental Workflow for Soil Degradation Analysis

Caption: General Experimental Workflow for Soil Degradation Studies.

References

- 1. fao.org [fao.org]

- 2. apvma.gov.au [apvma.gov.au]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of pyrimethanil in soil: influence of light, oxygen, and microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Quantitative Analysis: A Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly within pharmaceutical development and clinical research, achieving the utmost accuracy and precision is not just a goal; it is a necessity. This technical guide explores the fundamental principles, practical applications, and critical considerations for using deuterated internal standards in mass spectrometry-based bioanalysis. By offering a stable and predictable reference, these isotopically labeled compounds are crucial for mitigating the inherent variability of complex biological matrices and analytical systems, ensuring the generation of robust and reliable data.[1]

The Core Principle: Isotope Dilution Mass Spectrometry

The effectiveness of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[2] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium.[1][2] This slight increase in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical process, from sample preparation to detection.[1][2]

By introducing a known quantity of the deuterated standard into a sample at the earliest stage, it acts as a perfect mimic for the analyte.[2] Any loss of the analyte during extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

-

Mitigation of Matrix Effects : Biological samples like plasma, urine, and tissue are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[1][3]

-

Correction for Extraction Variability : The recovery of an analyte from a biological matrix can differ between samples.[1] A deuterated internal standard, added before extraction, experiences the same potential losses as the analyte, ensuring that the final calculated concentration is accurate.[1]

-

Compensation for Instrumental Drift : The performance of a mass spectrometer can fluctuate over time.[1] A deuterated internal standard provides a constant reference to normalize these variations, leading to improved reproducibility.[1][3]

-

Enhanced Accuracy and Precision : The near-identical chemical and physical properties of deuterated standards to their native counterparts ensure the most accurate correction for analytical variability, resulting in superior data quality.[4][5] This is reflected in improved accuracy and precision of quantitative measurements.[1]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is recognized by regulatory bodies like the FDA and EMA as a best practice in bioanalytical method validation.[3][6] The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated stable isotope-labeled internal standards.[6]

Quantitative Performance: A Comparative Overview

The superiority of deuterated internal standards is well-documented in scientific literature. The following tables summarize quantitative data from various studies, highlighting the benefits of using deuterated standards compared to non-deuterated (structural analog) internal standards or no internal standard at all.

Table 1: Comparison of Precision for Sirolimus Quantification

| Internal Standard Type | Analyte Concentration | Precision (%CV) |

| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |

| Deuterated Sirolimus (SIR-d3) | Medium | 3.5% |

| Deuterated Sirolimus (SIR-d3) | High | 5.7% |

| Structural Analog (DMR) | Low | 7.6% |

| Structural Analog (DMR) | Medium | 8.9% |

| Structural Analog (DMR) | High | 9.7% |

| Data sourced from a study on immunosuppressive drug monitoring, demonstrating significantly better precision (lower %CV) with a deuterated internal standard across all concentration levels.[7] |

Table 2: Recovery of Lapatinib from Cancer Patient Plasma

| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |

| Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold |

| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold |

| Isotope-labeled (Lapatinib-d3) | Not Applicable | Not Applicable | Not Applicable |

| *The use of a stable isotope-labeled internal standard corrects for inter-individual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[7] |

Table 3: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification

| Internal Standard Type | Bias Compared to SIL-IS | Performance |

| Isotopically Labeled Structural Isomer | Excellent agreement | Acceptable |

| Structural Analog (with added methyl group) | Excellent agreement | Acceptable |

| Halogen-substituted Analogs (Cl and Br) | Met criteria | Acceptable |

| Structural Analogs (with substituted amine moieties) | ≥15% | Unacceptable |

| This table illustrates that while some structural analogs can perform acceptably, others can introduce significant bias, highlighting the reliability of using a stable isotope-labeled internal standard (SIL-IS).[7] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards.

This protocol provides a general framework for the analysis of a small molecule drug in human plasma.

-

Preparation of Stock and Working Solutions :

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL) : Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[2]

-

Intermediate and Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the analyte stock solution. These will be used to construct the calibration curve.[2]

-

Internal Standard Spiking Solution : Prepare a working solution of the deuterated internal standard at a concentration that yields a robust signal. This concentration should be kept consistent across all samples, calibrators, and quality controls.[2]

-

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the deuterated internal standard working solution.[7]

-

Vortex briefly to mix.[7]

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis :

-

Inject the reconstituted sample onto an appropriate LC column.

-

Develop a chromatographic method that ensures the analyte and deuterated internal standard co-elute.[2]

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.[8]

-

-

Data Analysis :

-

Integrate the peak areas for the analyte and the deuterated internal standard.[7]

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).[7]

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.[7]

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]

-

This experiment is crucial for validating the ability of the deuterated internal standard to compensate for matrix effects.

-

Objective : To assess the ability of the deuterated internal standard to compensate for matrix effects from different sources.[9]

-

Materials : Blank biological matrix from at least six different sources, analyte and deuterated internal standard stock solutions, and an LC-MS/MS system.[9]

-

Procedure :

-

Set 1 (Analyte and IS in neat solution) : Prepare solutions of the analyte at low and high concentrations and the internal standard in the reconstitution solvent.[4]

-

Set 2 (Post-extraction Spike) : Extract blank matrix from the six different sources. Spike the extracted matrix with the analyte and internal standard at the same concentrations as in Set 1.[4][9]

-

-

Data Analysis :

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical advantages of using a deuterated internal standard, the following diagrams are provided.

Critical Considerations for Implementation

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[2] Isotopic enrichment should ideally be ≥98%.[2]

-

Position of Deuterium Labeling : Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[2] Exchange can compromise the integrity of the analysis.[2]

-

Co-elution : For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[2] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift, known as the "deuterium isotope effect".[2][10] Careful method development and validation are essential to identify and mitigate this risk.[2]

Conclusion

The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis.[2] By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability.[2] While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.[2] Their ability to maintain data integrity across instruments, laboratories, and timeframes makes them indispensable in modern analytical testing.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. benchchem.com [benchchem.com]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. benchchem.com [benchchem.com]

- 10. waters.com [waters.com]

4'-Hydroxy Pyrimethanil-d4 supplier and purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Hydroxy Pyrimethanil-d4, a deuterated metabolite of the fungicide Pyrimethanil. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in analytical methods or for metabolism studies.

Compound Information and Supplier Overview

This compound is the deuterated form of 4'-Hydroxy Pyrimethanil, a metabolite of the anilinopyrimidine fungicide, Pyrimethanil. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical Structure:

Molecular Formula: C₁₂H₉D₄N₃O

Molecular Weight: Approximately 219.28 g/mol

Commercial Suppliers and Purity

Several chemical suppliers offer this compound. The purity of the compound is a critical parameter for its use as an analytical standard. The following table summarizes publicly available information from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

| Supplier | CAS Number (labeled) | Stated Purity | Additional Information |

| ANEXIB Chemicals | 1794897-91-8 | >95%[1] | Also lists unlabeled CAS: 81261-84-9. |

| Pharmaffiliates | 1794897-91-8 | Not specified | Appearance: Off-White Solid. Recommends storage at 2-8°C.[2] |

| MedchemExpress | 1794897-91-8 | Not specified | States product is for research use only. A CoA is available upon request.[3] |

| CymitQuimica | 1794897-91-8 | Not specified | Provides chemical properties and notes it is a controlled product.[4] |

| CP Lab Safety | 81261-84-9 (unlabeled) | Not specified | For professional research use only.[5] |

Experimental Protocols

Proposed Synthesis and Purification of this compound

Proposed Synthetic Scheme:

A potential synthetic route could involve the following key steps:

-

Synthesis of 4-Aminophenol-d4: This could be achieved through the reduction of 4-Nitrophenol-d4. The deuteration of the phenol ring can be accomplished by acid-catalyzed hydrogen-deuterium exchange of phenol in D₂O.

-

Condensation Reaction: The resulting 4-Aminophenol-d4 would then be condensed with 2-chloro-4,6-dimethylpyrimidine or a similar reactive pyrimidine species to form the this compound.

Purification:

Purification of the final product would be crucial to ensure high purity for its use as an analytical standard. A multi-step purification process is recommended:

-

Extraction: The reaction mixture would first be subjected to liquid-liquid extraction to remove inorganic salts and highly polar impurities.

-

Chromatography: Column chromatography, likely using silica gel, would be the primary purification step. A gradient elution system with a mixture of polar and non-polar solvents (e.g., ethyl acetate and hexane) would be employed to separate the desired product from starting materials and by-products.

-

Recrystallization: The final step would involve recrystallization of the purified compound from a suitable solvent system to obtain a highly crystalline and pure solid.

Analytical Methodology: Quantification by UPLC-MS/MS

This compound is primarily used as an internal standard for the quantification of 4'-Hydroxy Pyrimethanil and the parent compound, Pyrimethanil, in various matrices. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this application due to its high sensitivity and selectivity.[6][7]

Sample Preparation (QuEChERS Method):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.[6][7]

-

Extraction: A homogenized sample (e.g., fruit, vegetable, or soil) is extracted with an organic solvent, typically acetonitrile.

-

Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation and partition the analytes into the organic layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is mixed with a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Internal Standard Spiking: A known concentration of this compound is added to the final extract before analysis.

UPLC-MS/MS Conditions (Representative):

-

UPLC System: A high-pressure gradient UPLC system.

-

Column: A reversed-phase column (e.g., C18) suitable for the separation of small molecules.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte (4'-Hydroxy Pyrimethanil) and the internal standard (this compound) are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4'-Hydroxy Pyrimethanil | 216.1 | [Specific to instrument tuning] |

| This compound | 220.1 | [Specific to instrument tuning] |

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

Caption: Proposed Synthesis and Purification Workflow for this compound.

Experimental Workflow for UPLC-MS/MS Analysis

The diagram below outlines the key steps in the analytical workflow for the quantification of Pyrimethanil and its metabolites using this compound as an internal standard.

Caption: Analytical Workflow for Quantification using this compound.

References

- 1. anexib.com [anexib.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

physical and chemical characteristics of 4'-Hydroxy Pyrimethanil-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy Pyrimethanil-d4 is the deuterated form of 4'-Hydroxy Pyrimethanil, a major metabolite of the anilinopyrimidine fungicide Pyrimethanil. Due to its isotopic labeling, this compound serves as a critical internal standard for quantitative analysis in various matrices, enabling accurate detection and quantification of the parent compound and its metabolite in environmental and biological samples. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with insights into its analytical applications and the metabolic pathway of its parent compound.

Physical and Chemical Characteristics

| Property | This compound | Pyrimethanil (for comparison) |

| Chemical Name | 2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4; 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4 | N-(4,6-dimethylpyrimidin-2-yl)aniline |

| CAS Number | 1794897-91-8[1] | 53112-28-0 |

| Molecular Formula | C12H9D4N3O[1] | C12H13N3 |

| Molecular Weight | 219.28 g/mol [2][3][4][5] | 199.25 g/mol |

| Appearance | Off-White Solid[1] | Colorless crystals |

| Melting Point | Data not available | 96.3 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | In water: 0.121 g/L at 25 °C. In organic solvents (at 20 °C): Acetone: 389 g/L, Ethyl acetate: 617 g/L, Methanol: 176 g/L, Methylene chloride: >1000 g/L, n-hexane: 23.7 g/L, Toluene: 412 g/L. |

Metabolic Pathway of Pyrimethanil

Pyrimethanil is extensively metabolized in biological systems. The primary metabolic transformation involves the hydroxylation of the phenyl ring, leading to the formation of 4'-Hydroxy Pyrimethanil. This metabolite is then often conjugated with glucuronic acid or sulfate before excretion. The deuteration on the phenyl ring of this compound makes it an ideal internal standard for tracking this metabolic process.

Metabolic conversion of Pyrimethanil to 4'-Hydroxy Pyrimethanil and subsequent conjugation.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available as it is a commercially available standard. However, analytical methods for the detection of Pyrimethanil and its metabolites have been described. The following is a generalized workflow for the analysis of 4'-Hydroxy Pyrimethanil using its deuterated analog as an internal standard.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly employed for the extraction of pesticide residues from food matrices.

-

Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with a known amount of this compound internal standard. Acetonitrile is added, and the tube is shaken vigorously.

-

Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.

-

Final Extract: The resulting supernatant is ready for analysis.

2. Analytical Instrumentation

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the sensitive and selective quantification of 4'-Hydroxy Pyrimethanil.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transitions of the parent ion to specific product ions for both the analyte and the deuterated internal standard.

-

Generalized workflow for the analysis of 4'-Hydroxy Pyrimethanil using an internal standard.

Spectral Data

While specific spectra for this compound are typically provided in the Certificate of Analysis upon purchase, general spectral characteristics can be inferred.

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak at m/z 220.1, which is 4 mass units higher than the non-deuterated analog (m/z 216.1). Fragmentation patterns would be similar to the non-deuterated compound, with key fragments showing a +4 Da shift if they retain the deuterated phenyl ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the protons on the phenyl ring would be absent. In ¹³C NMR, the carbons attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the aromatic ring in the non-deuterated compound. Other characteristic peaks would include the O-H stretch of the hydroxyl group and vibrations associated with the pyrimidine ring.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists studying the environmental fate and toxicology of the fungicide Pyrimethanil. Its stable isotopic labeling ensures high accuracy in quantification studies. While some physical and chemical data require empirical determination, the information provided in this guide offers a solid foundation for its application in a research setting. The outlined experimental workflow provides a starting point for method development for the analysis of this important metabolite.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. epa.gov [epa.gov]

- 3. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Biomarkers of Exposure to Pyrimethanil After Controlled Human Experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Quantitative Analysis: An In-depth Technical Guide to Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and clinical research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Isotope-Labeled Internal Standards (IL-IS) have emerged as the gold standard for achieving this, offering unparalleled reliability in techniques like liquid chromatography-mass spectrometry (LC-MS). This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of IL-IS, designed to equip researchers with the knowledge to implement these powerful tools effectively.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The core of quantitative analysis using IL-IS lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). An IL-IS is a version of the analyte of interest where one or more atoms have been substituted with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] This subtle change in mass allows the IL-IS to be differentiated from the endogenous analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.

By adding a known amount of the IL-IS to a sample at the earliest stage of analysis, it experiences the same processing and analytical variations as the target analyte. This includes losses during sample extraction, variability in instrument response, and matrix effects.[2][3] Because the IL-IS and the analyte behave almost identically, the ratio of their signals as measured by the mass spectrometer remains constant, regardless of these variations. This allows for highly accurate and precise quantification of the analyte.

dot

Caption: General workflow for quantitative analysis using an isotope-labeled internal standard.

Superiority over Analog Internal Standards

While structurally similar but non-isotopically labeled compounds (analog internal standards) can be used, IL-IS offer significant advantages, leading to improved data quality.[4][5] The near-identical physicochemical properties of an IL-IS to the analyte ensure they co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer's source.[2] This is often not the case for analog standards, which can have different retention times and ionization efficiencies, leading to less accurate correction.

Quantitative Comparison of Internal Standard Performance

The following table summarizes data from a comparative study, highlighting the improved accuracy and precision achieved with an IL-IS versus an analog internal standard for the quantification of the immunosuppressant drug everolimus (B549166).[6]

| Parameter | Isotope-Labeled IS (Everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |

| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |

| Comparison Slope (vs. reference method) | 0.95 | 0.83 |

| Correlation Coefficient (r) | > 0.98 | > 0.98 |

While both internal standards performed acceptably, the IL-IS demonstrated a slope closer to 1 in comparison with an independent reference method, indicating a more accurate quantification.[6] Another study on the anticancer drug Kahalalide F showed a statistically significant improvement in both accuracy and precision when switching from an analog to an IL-IS.[4][5]

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Analog IS | 96.8 | 8.6 |

| Isotope-Labeled IS | 100.3 | 7.6 |

The mean bias closer to 100% and the lower standard deviation clearly demonstrate the superior performance of the IL-IS in this assay.[4]

Key Considerations for Isotope-Labeled Internal Standards

The effectiveness of an IL-IS is dependent on several factors that must be carefully considered during method development.

-

Isotopic Purity: The IL-IS should have a high degree of isotopic enrichment (typically >98%) and be free from contamination with the unlabeled analyte. The presence of the unlabeled analyte in the IL-IS solution can lead to an overestimation of the analyte's concentration in the sample.[1]

-

Stability of the Label: The isotopic label must be stable throughout the entire analytical process. Deuterium labels on exchangeable protons (e.g., on heteroatoms like oxygen or nitrogen) or in positions prone to chemical exchange can be lost, compromising the integrity of the standard.[7]

-

Mass Difference: The mass difference between the analyte and the IL-IS should be sufficient to prevent spectral overlap. A mass difference of at least 3 to 4 Da is generally recommended for small molecules.[2]

-

The Deuterium Isotope Effect: A potential drawback of using deuterium-labeled standards is the "isotope effect," which can cause a slight shift in chromatographic retention time between the deuterated and non-deuterated compounds.[8][9] This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can affect the molecule's polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9] If this shift is significant, the analyte and the IL-IS may experience different matrix effects, leading to inaccurate quantification.[8]

Quantitative Data on the Deuterium Isotope Effect

The following table presents data on the retention time shifts observed for deuterated compounds in reversed-phase liquid chromatography.

| Compound | Deuterated Analog | Retention Time Shift (seconds) | Reference |

| Dimethyl-labeled peptides (light vs. heavy) | 3 | [10] | |

| Olanzapine | Olanzapine-d3 | - (earlier elution) | [11] |

| Des-methyl olanzapine | Des-methyl olanzapine-d8 | - (earlier elution) | [11] |

While the absolute shift may be small, it can be significant relative to the peak width in high-efficiency separations.[10] Therefore, it is crucial to evaluate the co-elution of the analyte and the IL-IS during method validation. Carbon-13 or nitrogen-15 labeled standards are generally not susceptible to this isotope effect.[5]

Synthesis of Isotope-Labeled Internal Standards

The preparation of IL-IS can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.

dot

Caption: Comparison of synthesis routes for isotope-labeled internal standards.

Hydrogen/Deuterium Exchange

This method involves the direct replacement of hydrogen atoms on the analyte molecule with deuterium. This is often achieved by exposing the analyte to a deuterated solvent in the presence of a catalyst (acid, base, or metal).[1] While often simpler and more cost-effective, H/D exchange offers less control over the position and number of deuterium labels and is limited to the production of deuterated standards.

De Novo Chemical Synthesis

This approach involves the complete chemical synthesis of the target molecule using isotopically labeled starting materials or reagents.[7] This method provides precise control over the location and number of isotopic labels and can be used to synthesize ¹³C, ¹⁵N, and deuterated standards.[12][13][14][15] Although more complex and expensive, de novo synthesis is often the preferred method for producing high-quality, stable IL-IS.

Experimental Protocols

The following sections provide detailed methodologies for common procedures involving IL-IS.

General LC-MS Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for removing proteins from biological samples like plasma or serum.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

-

Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of the IL-IS working solution to the sample. The concentration of the IL-IS should be chosen to be in the mid-range of the calibration curve.

-

Protein Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727) (e.g., 300-400 µL), to the sample.

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the analyte and remove the organic solvent.

-

Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.

Solid-Phase Extraction (SPE) for Cleaner Samples

SPE is used to further clean up samples and can provide higher analyte concentration compared to protein precipitation.

-

Sample Pre-treatment and Spiking: Dilute the biological sample (e.g., 100 µL of plasma with 100 µL of water) and add the IL-IS.

-

Cartridge Conditioning: Condition the SPE cartridge (e.g., a reversed-phase C18 or a polymer-based sorbent) by passing a suitable organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) through it.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. The analyte and IL-IS will be retained on the sorbent.

-

Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte and IL-IS.

-

Elution: Elute the analyte and IL-IS from the cartridge using a strong organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase, as described in the protein precipitation protocol.

-

Analysis: Inject the sample into the LC-MS system.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used for quantitative proteomics.

dot

Caption: Experimental workflow for a SILAC-based quantitative proteomics experiment.

-

Cell Culture and Labeling:

-

Culture two populations of cells. One population is grown in a "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine).

-

The other population is grown in a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆-lysine).

-

Cells are cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[16]

-

-

Experimental Treatment: Apply the experimental conditions of interest (e.g., drug treatment vs. control) to the respective cell populations.

-

Cell Lysis and Protein Extraction: Lyse the cells from both populations and extract the proteins.

-

Sample Combination and Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Digest the combined protein mixture into peptides, typically using an enzyme like trypsin.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis:

-

For each peptide identified, the mass spectrometer will detect a pair of peaks corresponding to the "light" and "heavy" forms.

-

The ratio of the intensities of these peaks directly reflects the relative abundance of the protein from which the peptide was derived in the two cell populations.

-

Conclusion